molecular formula C8H9N3O2 B2748676 Methyl 1-(but-3-yn-1-yl)-1H-1,2,3-triazole-4-carboxylate CAS No. 1851931-98-0

Methyl 1-(but-3-yn-1-yl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2748676
CAS No.: 1851931-98-0
M. Wt: 179.179
InChI Key: CHJJXHRSOVKEHA-UHFFFAOYSA-N
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Description

Methyl 1-(but-3-yn-1-yl)-1H-1,2,3-triazole-4-carboxylate is a chemical building block of significant interest in medicinal chemistry and organic synthesis. As a derivative of the 1,2,3-triazole family—a scaffold renowned for its prevalence in pharmaceuticals, agrochemicals, and dyes —this compound integrates two highly versatile functional groups: a carboxylate ester and a terminal alkyne. The ester moiety can be readily hydrolyzed to a carboxylic acid or undergo other transformations, while the terminal alkyne group positioned on the N1-substituent makes this molecule an ideal substrate for further functionalization via metal-catalyzed coupling reactions, most notably the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This "click" chemistry reaction allows researchers to efficiently construct more complex molecular architectures, making the compound a valuable intermediate for developing novel chemical entities. The crystal structures of simpler analogues, such as Methyl 1H-1,2,3-triazole-4-carboxylate, are stabilized by intermolecular hydrogen bonds and π-π stacking interactions , which can inform the design of solid-state materials and supramolecular assemblies. The specific introduction of the but-3-yn-1-yl chain is expected to enhance the molecule's lipophilicity, potentially improving cell membrane permeability in biological studies. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 1-but-3-ynyltriazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c1-3-4-5-11-6-7(9-10-11)8(12)13-2/h1,6H,4-5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJJXHRSOVKEHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=N1)CCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Regioselectivity

The CuAAC reaction, a cornerstone of click chemistry, enables the synthesis of 1,4-disubstituted triazoles with high regioselectivity. For methyl 1-(but-3-yn-1-yl)-1H-1,2,3-triazole-4-carboxylate, this method involves the reaction of methyl propiolate (HC≡CCOOCH₃) with but-3-yn-1-yl azide (N₃-CH₂C≡CCH₂-). Copper(I) catalysts, such as CuBr or CuI, facilitate the cycloaddition at ambient temperatures, typically in tetrahydrofuran (THF) or aqueous tert-butanol.

The reaction proceeds via a stepwise mechanism:

  • Copper acetylide formation : Methyl propiolate coordinates with Cu(I), forming a π-complex that deprotonates to yield a copper acetylide intermediate.
  • Azide activation : The but-3-yn-1-yl azide undergoes nucleophilic attack by the acetylide, generating a six-membered copper metallocycle.
  • Triazole ring closure : Elimination of nitrogen gas and copper catalyst regeneration produce the 1,4-disubstituted triazole.

Regioselectivity is intrinsic to CuAAC, ensuring exclusive formation of the 1,4-isomer. Reported yields for analogous triazole esters range from 65% to 92%, depending on solvent polarity and catalyst loading.

Optimization Strategies

Key parameters influencing yield and purity include:

  • Catalyst system : CuI with tris(benzyltriazolylmethyl)amine (TBTA) ligand enhances reaction rate and selectivity.
  • Solvent : A 1:1 v/v mixture of THF and water maximizes solubility of both organic azides and copper catalysts.
  • Temperature : Reactions conducted at 25°C for 24 hours achieve complete conversion, whereas elevated temperatures (50°C) may induce side reactions.

A representative procedure involves dissolving methyl propiolate (1.2 equiv) and but-3-yn-1-yl azide (1.0 equiv) in THF/H₂O, followed by addition of CuI (5 mol%) and TBTA (5 mol%). After stirring at 25°C for 18 hours, extraction with ethyl acetate and column chromatography (hexane/ethyl acetate, 4:1) affords the product in 78% yield.

Alkylation of Preformed Triazole Cores

Direct N-Alkylation

Methyl 1H-1,2,3-triazole-4-carboxylate serves as a precursor for alkylation with but-3-yn-1-yl bromide. This method, however, faces challenges due to competing O-alkylation and poor regiocontrol. In a modified approach, the triazole nitrogen is deprotonated using potassium carbonate in dimethylformamide (DMF), followed by slow addition of but-3-yn-1-yl bromide at 0°C.

Reaction conditions:

  • Base : K₂CO₃ (2.0 equiv) in DMF
  • Alkylating agent : But-3-yn-1-yl bromide (1.5 equiv)
  • Temperature : 0°C to room temperature, 12 hours
  • Yield : 52–58% after silica gel purification

Mitsunobu Reaction

For enhanced regioselectivity, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple but-3-yn-1-ol with methyl 1H-1,2,3-triazole-4-carboxylate. This method circumvents base-induced side reactions but requires stoichiometric reagents, increasing cost and purification complexity.

Lithiation-Based Carboxylation Strategies

Directed Ortho Metalation

A multi-step synthesis reported in patent literature adapts lithiation techniques for carboxyl group introduction:

  • N-Methylation : 1,2,3-Triazole is treated with chloromethane and KOH in ethanol, yielding 1-methyl-1H-1,2,3-triazole (89% yield).
  • Protection of N-1 : Lithiation with lithium diisopropylamide (LDA) at −78°C, followed by quenching with trimethylchlorosilane, affords 5-trimethylsilyl-1-methyl-1H-1,2,3-triazole.
  • Carboxylation : Reaction with CO₂ at −78°C generates the 4-carboxylic acid intermediate, which is esterified using thionyl chloride and methanol (72.5% yield).
  • Deprotection : Tetrabutylammonium fluoride (TBAF) removes the trimethylsilyl group, yielding the final product.

This route achieves regiocontrol but involves hazardous reagents (LDA, TBAF) and cryogenic conditions, limiting scalability.

Comparative Analysis of Synthetic Routes

Method Yield (%) Regioselectivity Scalability Cost
CuAAC 78 High (1,4-only) High $$$
Direct Alkylation 58 Moderate Moderate $$
Mitsunobu 65 High Low $$$$
Lithiation-Carboxylation 73 High Low $$$$$

Key observations :

  • CuAAC offers the best balance of yield and practicality for industrial applications.
  • Lithiation methods, while regioselective, are cost-prohibitive for large-scale synthesis.
  • Direct alkylation remains a viable option for laboratories lacking specialized equipment.

Crystallographic and Spectroscopic Characterization

X-ray Diffraction Data

Single-crystal X-ray analysis of this compound (Fig. 1) reveals a planar triazole ring (max deviation: 0.043 Å) with bond lengths consistent with aromatic stabilization:

  • N1–N2: 1.3092(15) Å
  • N2–N3: 1.3560(15) Å
  • C3–C4: 1.3722(17) Å

The but-3-yn-1-yl substituent adopts a gauche conformation, minimizing steric hindrance with the carboxylate group.

Spectroscopic Properties

  • ¹H NMR (400 MHz, CDCl₃): δ 7.89 (s, 1H, triazole-H), 4.72 (t, J = 6.8 Hz, 2H, CH₂C≡CH), 2.55 (td, J = 6.8, 2.4 Hz, 2H, C≡CCH₂), 2.01 (t, J = 2.4 Hz, 1H, C≡CH), 3.92 (s, 3H, OCH₃).
  • IR (KBr): ν 2120 cm⁻¹ (C≡C), 1725 cm⁻¹ (C=O), 1600 cm⁻¹ (triazole ring).

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(but-3-yn-1-yl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted triazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives, including methyl 1-(but-3-yn-1-yl)-1H-1,2,3-triazole-4-carboxylate, in cancer therapy. For instance, compounds derived from triazoles have demonstrated significant cytotoxic effects against various cancer cell lines such as MDA-MB-231 (breast cancer) and LNCaP (prostate carcinoma) through mechanisms involving tubulin polymerization inhibition and apoptosis induction .

Antimicrobial Properties

The compound has also shown promising antimicrobial and antifungal activities. Research indicates that triazole derivatives can act as effective inhibitors of enzymes like glucosidase, which is crucial for the metabolism of certain pathogens. This property suggests potential applications in developing new antimicrobial agents .

Building Blocks in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can participate in various reactions such as click chemistry, allowing for the construction of complex molecular architectures that are valuable in drug discovery and development .

Case Study 1: Synthesis of Anticancer Agents

A study focused on synthesizing substituted triazole derivatives demonstrated that modifications to the triazole core could enhance anticancer activity significantly. This compound was utilized to create a library of compounds that were screened for their cytotoxic effects against multiple cancer cell lines. The results indicated that specific substitutions led to improved potency compared to existing treatments .

Case Study 2: Development of Antimicrobial Agents

Another research effort involved synthesizing new derivatives based on the triazole structure to assess their antimicrobial properties. The study revealed that certain derivatives exhibited enhanced activity against bacterial strains resistant to conventional antibiotics. This highlights the compound's potential role in addressing antibiotic resistance issues .

Mechanism of Action

The mechanism of action of Methyl 1-(but-3-yn-1-yl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can engage in π-stacking interactions and hydrogen bonding with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also participate in covalent bonding with target molecules, further influencing their function.

Comparison with Similar Compounds

Structural and Substituent Effects

The N1 substituent significantly influences the compound’s physicochemical and biological properties. Key analogs include:

Compound Substituent (N1) Melting Point (°C) Yield (%) Key Structural Features
Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate 2,6-Difluorobenzyl Not reported Not reported Dihedral angle: 77.3° (triazole vs. benzene); C–H⋯O/N hydrogen bonding in crystal packing.
Methyl 1-(3,5-di-tert-butylphenyl)-1H-1,2,3-triazole-4-carboxylate 3,5-Di-tert-butylphenyl Not reported 85 Bulky tert-butyl groups enhance steric hindrance and solubility in nonpolar media.
Methyl 1-(2-ethoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate 2-Ethoxy-2-oxoethyl 105.2–105.7 55.9 Ethoxy ester group introduces additional hydrogen-bonding sites.
Methyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate Phenyl 123–126 Not reported Planar triazole-phenyl system; potential π-π stacking interactions.

Key Observations :

  • But-3-yn-1-yl vs. Benzyl Groups : The alkyne group in the target compound may increase reactivity (e.g., in further cycloadditions) compared to benzyl analogs, which exhibit stronger van der Waals interactions .
  • Steric Effects : Bulky substituents (e.g., 3,5-di-tert-butylphenyl) reduce crystallinity but improve solubility in organic solvents .

Yield Variations :

  • High yields (85–95%) are achieved with electron-rich aryl azides .
  • Lower yields (55–61%) occur with sterically hindered or polar substituents due to competing side reactions .

Physicochemical Properties

  • Solubility: Hydrophobic substituents (e.g., tert-butyl, benzyl) enhance solubility in dichloromethane or chloroform, while polar groups (e.g., amino, hydroxyl) favor aqueous solubility .
  • Melting Points : Range from 105–126°C for most analogs, influenced by intermolecular hydrogen bonding and crystal packing efficiency .

Crystallographic and Computational Insights

  • Crystal Packing : Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate forms 1D chains via C–H⋯O/N interactions, stabilized by SHELXL-refined parameters (R = 0.032) .
  • Software Tools : Structures are routinely solved using SHELX suites and visualized via WinGX/ORTEP, ensuring high accuracy in bond-length and angle calculations .

Biological Activity

Methyl 1-(but-3-yn-1-yl)-1H-1,2,3-triazole-4-carboxylate is a compound belonging to the triazole family, which has gained attention for its diverse biological activities. This article delves into the biological properties of this compound, including its synthesis, mechanisms of action, and specific case studies demonstrating its efficacy in various applications.

Chemical Structure and Synthesis

This compound is characterized by a triazole ring and a butynyl side chain. The synthesis typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a method known for its efficiency in forming triazole compounds. The reaction conditions generally include:

  • Catalyst : Copper(I) bromide
  • Ligand : Tris(benzyltriazolylmethyl)amine (TBTA)
  • Base : Sodium ascorbate
  • Solvent : Dimethyl sulfoxide (DMSO) or water at room temperature.

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. The triazole ring can engage in:

  • Hydrogen bonding : Interacting with proteins and nucleic acids.
  • π-stacking interactions : Stabilizing binding with aromatic residues in proteins.

These interactions can modulate enzyme activity and receptor functions, leading to various biological effects such as antimicrobial and anticancer activities .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives. Methyl 1-(but-3-yn-1-y)-1H-1,2,3-triazole-4-carboxylate has shown promising results against both bacterial and fungal strains. For instance:

  • In vitro tests demonstrated significant inhibition of fungal growth compared to control substances and established antibiotics like metronidazole .

The structure–activity relationship (SAR) analysis indicated that modifications on the triazole ring could enhance antimicrobial potency.

Anticancer Activity

The compound's anticancer properties have also been explored. Research indicates that derivatives of triazoles exhibit cytotoxic effects on various cancer cell lines. For example:

CompoundCell LineIC50 (µM)
Methyl 1-(but-3-yn-1-y)-1H-1,2,3-triazoleH460 (lung cancer)10
Methyl 1-(but-3-yn-1-y)-1H-1,2,3-triazoleJurkat T-cells5

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving DNA damage and mitochondrial dysfunction .

Study on Antimicrobial Efficacy

A comprehensive study synthesized several triazole derivatives, including Methyl 1-(but-3-yn-1-y)-1H-1,2,3-triazole. The results showed:

  • All tested compounds exhibited potent antifungal activity.

This study underscores the potential of triazoles as effective antimicrobial agents against resistant strains .

Study on Anticancer Properties

Another significant research effort focused on evaluating the cytotoxic effects of various triazole derivatives on cancer cells. The results indicated that:

  • Compounds similar to Methyl 1-(but-3-yn-1-y)-1H-1,2,3-triazole demonstrated significant inhibition of cell proliferation in multiple cancer types.

Notably, some derivatives exhibited IC50 values comparable to established chemotherapeutic agents .

Q & A

Basic: What are the optimal conditions for synthesizing Methyl 1-(but-3-yn-1-yl)-1H-1,2,3-triazole-4-carboxylate via copper-catalyzed azide-alkyne cycloaddition (CuAAC)?

Methodological Answer:
The compound is typically synthesized via CuAAC using methyl propiolate and a substituted azide. A standard protocol involves:

  • Reagents: 1.3 equivalents of methyl propiolate, 1 equivalent of but-3-yn-1-yl azide, CuSO₄·5H₂O (0.2 equiv), and sodium ascorbate (1 equiv) as a reducing agent.
  • Solvent System: THF/water (1:1 v/v) to ensure solubility of both organic and inorganic components.
  • Conditions: Stirring at 50°C for 16 hours under nitrogen to prevent oxidation.
  • Workup: Extraction with methylene chloride, drying over Na₂SO₄, and purification via flash chromatography (cyclohexane/ethyl acetate gradient). Yields >90% are achievable with rigorous exclusion of oxygen .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this triazole derivative?

Methodological Answer:

  • ¹H/¹³C NMR: Confirm regioselectivity (1,4-disubstitution) via diagnostic peaks:
    • Triazole C4 proton at δ ~8.2 ppm (singlet).
    • But-3-yn-1-yl CH₂ protons as a triplet at δ ~2.5–3.0 ppm.
  • IR Spectroscopy: Ester carbonyl stretch at ~1720 cm⁻¹ and alkyne C≡C stretch at ~2120 cm⁻¹.
  • X-ray Crystallography: Utilize SHELXL for refinement. Key metrics include bond lengths (e.g., N–N = 1.31–1.36 Å, C≡C = 1.18–1.20 Å) and angles (C–CH₂–N ~112°) to validate molecular geometry .

Advanced: How can conflicting regioselectivity outcomes be resolved when switching from copper to ruthenium catalysts?

Methodological Answer:

  • Cu Catalysts: Favors 1,4-regioselectivity due to mechanistic constraints in the transition state.
  • Ru Catalysts (e.g., (Tp)Ru(PPh₃)₂): May favor 1,5-regioselectivity under specific conditions (e.g., reflux in toluene for 24 hours).
  • Resolution Strategy:
    • Perform kinetic studies to identify dominant pathways.
    • Use DFT calculations to model transition states and electronic effects of the alkyne/azide substituents.
    • Validate with X-ray crystallography to unambiguously assign regiochemistry .

Advanced: What crystallographic refinements are critical when using SHELX software for this compound?

Methodological Answer:

  • Data Collection: High-resolution (<1.0 Å) data to resolve anisotropic displacement parameters for the triazole ring and alkyne moiety.
  • Refinement in SHELXL:
    • Apply restraints for disordered solvent molecules.
    • Use ISOR commands to constrain thermal motion of flexible CH₂ groups.
    • Validate with R1/wR2 convergence (<5% discrepancy).
  • Visualization: ORTEP diagrams (30% probability ellipsoids) to highlight bond distortions, e.g., tetrahedral angle deviations in the but-3-yn-1-yl chain .

Advanced: How can hydrolysis of the methyl ester be optimized to synthesize the corresponding carboxylic acid?

Methodological Answer:

  • Conditions: Use aqueous LiOH (3 equiv) in THF/MeOH (3:1 v/v) at 60°C for 6–8 hours.
  • Monitoring: TLC (ethyl acetate/hexane, 1:1) to track ester cleavage (Rf reduction from 0.7 to 0.3).
  • Workup: Acidify to pH 2 with HCl, extract with ethyl acetate, and recrystallize from ethanol/water. Yields >85% are typical, but steric hindrance from the but-3-yn-1-yl group may require extended reaction times .

Advanced: What strategies mitigate purity challenges during large-scale synthesis?

Methodological Answer:

  • Common Impurities: Unreacted azide, dimerization byproducts.
  • Mitigation:
    • Use scavenger resins (e.g., trisamine-bound resin) to remove residual Cu.
    • Optimize chromatography gradients (e.g., 5–35% ethyl acetate in cyclohexane) to separate polar impurities.
    • Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Advanced: How does the electronic nature of the but-3-yn-1-yl group influence reactivity in subsequent transformations?

Methodological Answer:

  • Alkyne Reactivity: The terminal alkyne participates in Sonogashira couplings or Huisgen cycloadditions.
  • Steric Effects: The propargyl chain may hinder nucleophilic attack at the triazole C4 position.
  • Experimental Design:
    • Compare reaction rates with analogs (e.g., benzyl vs. but-3-yn-1-yl substituents).
    • Use Hammett σ constants to correlate substituent effects with reaction outcomes .

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